molecular formula C14H13ClN2OS2 B277697 2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277697
M. Wt: 324.9 g/mol
InChI Key: WIPLTNZIKSDHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of thiazolidinones, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Additionally, it has been shown to possess anti-microbial and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, cancer, diabetes, and microbial infections. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one. One direction is the development of new drugs based on this compound. It can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-diabetic drugs. Another direction is the study of its potential use in combination therapy with other drugs. It can be used in combination with other drugs to enhance their therapeutic effects. Additionally, the study of its potential use in the treatment of microbial infections is another future direction. It can be used as a potential new antibiotic for the treatment of various bacterial and fungal infections.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-(2-chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)thiazolidin-4-one. This intermediate is then subjected to cyclization with the help of sodium hydride to obtain the final product.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use as a lead compound for the development of new drugs.

properties

Product Name

2-(2-Chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C14H13ClN2OS2

Molecular Weight

324.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13ClN2OS2/c1-8-7-16-14(19-8)17-12(18)9(2)20-13(17)10-5-3-4-6-11(10)15/h3-7,9,13H,1-2H3

InChI Key

WIPLTNZIKSDHEK-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=C(S3)C

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=C(S3)C

Origin of Product

United States

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